HQNO

Beschreibung

2-Heptyl-4-hydroxyquinoline n-oxide has been reported in Streptomyces with data available.

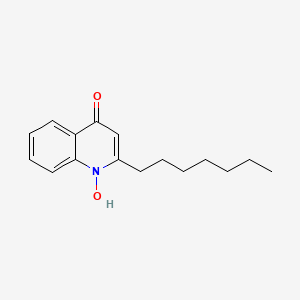

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-heptyl-1-hydroxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVCUOZYWNYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955644 | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-88-8 | |

| Record name | 2-heptyl-4-hydroxyquinoline N-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a crucial molecule in the study of bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. As a key virulence factor and an inhibitor of the electron transport chain, understanding its synthesis is paramount for the development of novel therapeutics targeting bacterial infections. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its biological context.

Synthetic Pathways

Two primary synthetic routes for 2-heptyl-4-hydroxyquinoline N-oxide have been prominently described in the literature. The first is a multi-step synthesis involving the protection, oxidation, and deprotection of a quinolone precursor. The second offers a more direct approach through the controlled hydrogenation of a 2-nitrobenzoyl enamine.

Pathway 1: Three-Step Synthesis from a Quinolone Precursor

This pathway, based on the work of Woschek et al., involves a three-step sequence starting from a substituted 3-(2-heptyl-4-oxo-1,4-dihydroquinolin-6-yl) propanoate.[1][2] While the synthesis of an exact this compound molecule via this published method starts from a different precursor, the methodology for the key transformations is applicable. A notable application of this method resulted in the synthesis of an this compound hapten analog with an overall yield of 62%.[1]

Experimental Protocol:

Step 1: Protection of the 4-oxo group A solution of the starting quinolone in a suitable aprotic solvent, such as dichloromethane, is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: N-oxidation The protected quinolone is dissolved in a chlorinated solvent, such as chloroform or dichloromethane, and cooled in an ice bath. To this solution, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is allowed to proceed at low temperature and then warmed to room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-oxide intermediate.

Step 3: Deprotection The N-oxide intermediate is dissolved in a suitable solvent mixture, such as methanol and water. A strong base, typically potassium hydroxide (KOH), is added, and the mixture is stirred, sometimes with gentle heating, to facilitate the removal of the Boc protecting group. The reaction is monitored by TLC. Upon completion, the reaction mixture is neutralized with an acid, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 2-heptyl-4-hydroxyquinoline N-oxide, can be further purified by recrystallization or column chromatography.

Pathway 2: Platinum-Catalyzed Partial Hydrogenation

This method provides an operationally simpler and efficient route to this compound, starting from 2-nitrobenzoyl enamines. The key step is a controlled partial hydrogenation using a platinum catalyst, which chemoselectively reduces the nitro group to a hydroxylamine, followed by spontaneous cyclization to form the desired N-oxide. This process has been reported to yield this compound in 68% yield.

Experimental Protocol:

A solution of the 2-nitrobenzoyl enamine in a suitable solvent, such as ethanol or ethyl acetate, is placed in a hydrogenation vessel. A platinum-based catalyst, for example, platinum on carbon (Pt/C), is added to the mixture. The vessel is then purged with hydrogen gas and pressurized. The reaction is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed. The progress of the reaction should be carefully monitored to prevent over-reduction to the corresponding quinolone. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to afford pure 2-heptyl-4-hydroxyquinoline N-oxide.

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents/Catalyst | Overall Yield | Reference(s) |

| Three-Step Synthesis (for this compound hapten analog) | 3-(2-heptyl-4-oxo-1,4-dihydroquinolin-6-yl) propanoate | (Boc)₂O, m-CPBA, KOH | 62% | [1][2] |

| Platinum-Catalyzed Partial Hydrogenation | 2-nitrobenzoyl enamine | Platinum on Carbon (Pt/C), H₂ | 68% |

Spectroscopic Data for 2-heptyl-4-hydroxyquinoline N-oxide

| Technique | Solvent | Chemical Shifts (δ ppm) |

| ¹H-NMR | DMSO-d₆ | 0.85 (t, 3H, J = 6.8 Hz), 1.21 – 1.42 (m, 8H), 1.75 (m, 2H), 3.11 (t, 2H, J = 7.8 Hz), 7.15 (s, 1H), 7.79 (m, 1H), 8.09 (m, 1H), 8.30 (m, 2H), 11.65 (br s, 1H) |

| ¹³C-NMR | DMSO-d₆ | 14.4, 22.5, 27.5, 28.8, 29.1, 31.6, 31.8, 105.4, 117.4, 121.1, 124.2, 127.9, 135.0, 140.0, 158.9, 166.9 |

Biological Context and Signaling Pathways

2-heptyl-4-hydroxyquinoline N-oxide plays a significant role in the biology of Pseudomonas aeruginosa. It is a key molecule in the pqs quorum-sensing system and also functions as a potent inhibitor of the electron transport chain in both prokaryotic and eukaryotic cells.

This compound in Pseudomonas aeruginosa Quorum Sensing

This compound is a product of the pqs operon, which is involved in the production of several alkyl-quinolone signaling molecules. While not a signaling molecule itself, its production is tightly regulated within the quorum-sensing cascade.

Caption: Biosynthetic pathway of this compound within the Pqs quorum-sensing system.

This compound as a Respiratory Chain Inhibitor

This compound is a well-characterized inhibitor of the electron transport chain, specifically targeting the cytochrome bc₁ complex (Complex III) at the Qᵢ site. This inhibition disrupts the normal flow of electrons, leading to the production of reactive oxygen species (ROS), which in turn causes cellular damage and can induce autolysis in bacteria.

Caption: Mechanism of respiratory chain inhibition by this compound.

Conclusion

The synthesis of 2-heptyl-4-hydroxyquinoline N-oxide can be achieved through multiple effective pathways, offering flexibility to researchers based on available starting materials and desired operational simplicity. A thorough understanding of these synthetic routes, coupled with the knowledge of its biological functions, is critical for advancing research in bacterial pathogenesis and for the development of novel anti-infective strategies. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, microbiology, and drug development.

References

HQNO: A Key Virulence Factor in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its ability to form resilient biofilms. A key player in its virulence arsenal is 2-heptyl-4-quinolone N-oxide (HQNO), a quorum sensing-regulated small molecule. This technical guide provides a comprehensive overview of the multifaceted role of this compound as a virulence factor, detailing its biosynthesis, regulation, and its impact on crucial pathogenic traits including biofilm formation, antibiotic tolerance, and interspecies competition. This document is intended to be a valuable resource for researchers and professionals engaged in the study of P. aeruginosa pathogenesis and the development of novel antimicrobial strategies.

Introduction to this compound and its Role in Virulence

This compound is a secondary metabolite produced by P. aeruginosa that, while structurally related to the quorum sensing (QS) signaling molecules 4-hydroxy-2-heptylquinoline (HHQ) and 3,4-dihydroxy-2-heptylquinoline (PQS), does not itself appear to function as a signaling molecule in the traditional sense.[1][2] Instead, its primary role as a virulence factor stems from its potent inhibitory effects on the electron transport chain of both prokaryotic and eukaryotic cells.[3][4] This inhibition has profound consequences for cellular respiration and triggers a cascade of events that ultimately benefit the P. aeruginosa population.

The production of this compound is tightly regulated by the pqs (or mvfR) quorum sensing system, which is a central regulator of virulence in P. aeruginosa.[5] This system allows the bacteria to coordinate the expression of virulence factors in a cell-density dependent manner, ensuring a concerted attack once a sufficient population has been established. This compound contributes to virulence through several key mechanisms:

-

Induction of Programmed Cell Death and Biofilm Formation: this compound can induce autolysis in a subpopulation of P. aeruginosa cells by disrupting the cytochrome bc1 complex, leading to the production of reactive oxygen species (ROS) and subsequent cell death. The released extracellular DNA (eDNA) is a critical component of the biofilm matrix, promoting biofilm formation and enhancing tolerance to antibiotics.

-

Antimicrobial Activity against Competing Bacteria: this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. By inhibiting the respiratory chain of competing microbes, P. aeruginosa can gain a competitive advantage in polymicrobial environments like the cystic fibrosis lung.

-

Contribution to Antibiotic Tolerance: The this compound-mediated release of eDNA strengthens the biofilm matrix, which can act as a physical barrier to antibiotics. This contributes to the high level of antibiotic tolerance observed in P. aeruginosa biofilms.

-

Iron Acquisition: While not a direct chelator of iron, this compound's lytic effect on other cells can release intracellular iron stores, making this essential nutrient available to P. aeruginosa. The PQS system, which regulates this compound, is also linked to iron acquisition through the production of pyocyanin, which can reduce ferric iron to a more bioavailable form.

The Pqs/MvfR Quorum Sensing System and this compound Biosynthesis

The production of this compound is intricately linked to the pqs quorum sensing system, which is governed by the transcriptional regulator MvfR (also known as PqsR). This system is activated by the binding of its cognate signaling molecules, HHQ and PQS.

Signaling Pathway

The activation of MvfR initiates the transcription of the pqsABCDE operon, which encodes the enzymes responsible for the biosynthesis of alkyl-quinolones (AQs), including HHQ. HHQ is then converted to PQS by the monooxygenase PqsH. The biosynthesis of this compound requires the products of the pqsABCD genes and an additional monooxygenase, PqsL. The expression of pqsL is under the control of the las quorum sensing system, highlighting the complex interplay between the different QS networks in P. aeruginosa.

Caption: Regulatory pathway of this compound biosynthesis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: this compound's Impact on P. aeruginosa Phenotypes

| Phenotype | Strain(s) | Condition | Quantitative Measurement | Fold Change/Percentage | Reference |

| Autolysis (Cell Death) | PA14, pqsA⁻ | 48h culture | Colony Forming Units (CFUs) | ~90% decrease in PA14 vs ~10% in pqsA⁻ | |

| eDNA Release | PA14, pqsA⁻ | 24h and 31h culture | Relative eDNA levels (qPCR) | Significant increase in PA14 and this compound-treated pqsA⁻ | |

| Biofilm Formation | PA14, pqsA⁻ | 48h culture | Crystal Violet Staining (OD₅₅₀) | pqsA⁻ shows reduced biofilm; this compound addition rescues phenotype | |

| Antibiotic Tolerance (Meropenem) | PA14, pqsA⁻ | Biofilm | Survival fraction | pqsA⁻ biofilm is more sensitive; this compound addition reduces sensitivity |

Table 2: Antimicrobial Activity of this compound

| Target Organism | Metric | Concentration | Effect | Reference |

| Staphylococcus aureus | Growth Inhibition | Not specified | Clear inhibition by extracts from PA14, but not from pqsA⁻ or mvfR⁻ mutants | |

| Bacillus subtilis | Growth Inhibition | Not specified | Clear inhibition by extracts from PA14, but not from pqsA⁻ or mvfR⁻ mutants | |

| S. aureus | Dioxygen Consumption | Not specified | This compound significantly decreases the rate of dioxygen consumption | |

| S. aureus | Biofilm Viability (with Chloroxylenol) | 10 µg/ml | ~4-log reduction in viability when combined with chloroxylenol |

Table 3: this compound Production Levels

| Strain/Condition | Method | Concentration | Reference |

| PA14 stationary-phase culture | Not specified | ~15 µg/ml | |

| PA14 grown on CF-derived epithelial cells (6h) | Not specified | ~15 µg/ml | |

| Clinical isolates (acute infection) | ELISA | Higher levels compared to chronic isolates | |

| Clinical isolates (chronic infection) | ELISA | Lower levels compared to acute isolates |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound.

Quantification of this compound

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol Outline:

-

Antigen Preparation: Synthesize an this compound-hapten and conjugate it to a carrier protein (e.g., BSA) to make it immunogenic.

-

Immunization: Immunize animals (e.g., rabbits) with the this compound-conjugate to produce polyclonal antibodies.

-

ELISA Development:

-

Coat microtiter plates with the this compound-conjugate.

-

Block non-specific binding sites.

-

Add a mixture of the sample (containing unknown this compound concentration) and a fixed concentration of the anti-HQNO antibody.

-

Incubate to allow competitive binding.

-

Wash to remove unbound reagents.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colored product upon reaction with the enzyme.

-

Measure the absorbance and calculate the this compound concentration based on a standard curve.

-

This method has a reported limit of detection in the low nM range.

-

Autolysis Assay

Method: Monitoring Optical Density and Viable Cell Counts

Protocol Outline:

-

Bacterial Culture: Grow P. aeruginosa strains (e.g., wild-type, pqsA⁻ mutant) in a suitable liquid medium (e.g., LB or M9 minimal medium).

-

Treatment: For mutant strains, supplement the medium with a known concentration of this compound.

-

Monitoring Growth and Lysis:

-

Measure the optical density at 600 nm (OD₆₀₀) at regular intervals over 48-72 hours to monitor bacterial growth and subsequent lysis (indicated by a decrease in OD₆₀₀).

-

At specific time points (e.g., 24h and 48h), collect culture samples, perform serial dilutions, and plate on agar plates to determine the number of colony-forming units (CFUs) per ml. A significant drop in CFUs indicates cell death.

-

Biofilm Formation Assay

Method: Crystal Violet Staining

Protocol Outline:

-

Bacterial Culture: Grow P. aeruginosa strains in 96-well microtiter plates in a suitable medium.

-

Incubation: Incubate the plates under static conditions for 24-48 hours to allow biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add a solution of 0.1% crystal violet to each well and incubate for 15-20 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm. Higher absorbance indicates greater biofilm biomass.

Caption: Workflow for the crystal violet biofilm assay.

Conclusion and Future Directions

This compound is a critical virulence factor of P. aeruginosa, contributing significantly to its pathogenic potential. Its role in promoting biofilm formation, enhancing antibiotic tolerance, and mediating interspecies competition makes it an attractive target for the development of novel anti-virulence therapies. A deeper understanding of the precise molecular mechanisms underlying this compound's diverse effects, particularly its interaction with the cytochrome bc1 complex and the subsequent downstream signaling events, will be crucial for designing effective inhibitors. Furthermore, exploring the regulation of this compound production in the context of a polymicrobial infection environment will provide valuable insights into the complex dynamics of chronic infections. Future research should focus on developing specific inhibitors of this compound biosynthesis or its activity as a potential therapeutic strategy to disarm this formidable pathogen.

References

- 1. Auto Poisoning of the Respiratory Chain by a Quorum Sensing Regulated Molecule Favors Biofilm Formation and Antibiotic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pnas.org [pnas.org]

- 5. MvfR shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a quinolone compound originally isolated from the bacterium Pseudomonas aeruginosa. It is a well-characterized inhibitor of the mitochondrial electron transport chain and has become an invaluable tool in the study of cellular respiration, oxidative stress, and bacterial signaling. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for key experimental applications.

Physical and Chemical Properties

This compound is a crystalline solid with the following properties:

| Property | Value | References |

| Molecular Formula | C₁₆H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 259.34 g/mol | [1][2] |

| Melting Point | 156-157 °C | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Solubility:

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | 0.5 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL to 9 mg/mL (34.7 mM) | |

| Ethanol | 3 mg/mL to ≥25.9 mg/mL (with gentle warming) | |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | |

| Water | Insoluble |

Storage and Stability:

This compound powder is stable for at least 4 years when stored at -20°C. Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound is a potent inhibitor of the electron transport chain, primarily targeting two key sites:

-

Mitochondrial Complex III (Cytochrome bc₁ complex): this compound binds to the Qᵢ (quinone reduction) site of Complex III, disrupting the Q-cycle and inhibiting the transfer of electrons from ubiquinol to cytochrome c. This inhibition leads to the accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. The dissociation constant (Kd) for this compound binding to Complex III is approximately 64 nM.

-

Type II NADH:quinone oxidoreductase (NDH-2): this compound also inhibits bacterial and mitochondrial NDH-2, an alternative enzyme to Complex I in the respiratory chain of many organisms. The IC₅₀ for NDH-2 inhibition is approximately 7.3 µM.

The inhibition of these respiratory complexes disrupts cellular energy metabolism and can induce a variety of downstream effects, including cell death and altered signaling.

Signaling Pathways and Biological Effects

Beyond its role as a respiratory inhibitor, this compound is involved in bacterial signaling and interspecies competition.

Pseudomonas aeruginosa Quorum Sensing

In its producing organism, P. aeruginosa, this compound is a secondary metabolite whose biosynthesis is regulated by the pqs quorum-sensing system. While not a signaling molecule itself, its production is tightly linked to the synthesis of the quorum-sensing signal molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas quinolone signal). This compound contributes to P. aeruginosa virulence by inducing autolysis and the release of extracellular DNA (eDNA), which promotes biofilm formation and increases antibiotic tolerance.

Caption: Biosynthesis of this compound in P. aeruginosa and its extracellular effects.

Effects on Staphylococcus aureus

This compound produced by P. aeruginosa has a significant impact on the competing bacterium Staphylococcus aureus. By inhibiting the S. aureus respiratory chain, this compound can:

-

Induce a shift to fermentative metabolism.

-

Trigger the accumulation of intracellular fatty acids.

-

Negatively impact the SaeRS two-component system, which regulates the expression of virulence factors.

-

Select for the emergence of small-colony variants (SCVs) that exhibit increased antibiotic resistance.

References

The Impact of 2-Heptyl-4-Quinolone N-Oxide (HQNO) on the Mitochondrial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Heptyl-4-quinolone N-oxide (HQNO) is a potent inhibitor of the mitochondrial electron transport chain (ETC), primarily targeting Complex III (cytochrome bc1 complex). This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on mitochondrial function, detailed experimental protocols for assessing its impact, and visualizations of the key pathways and workflows involved. By disrupting the Q-cycle at the Qi site of Complex III, this compound effectively halts electron flow, leading to a cascade of downstream effects including decreased ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). Understanding these mechanisms is crucial for researchers in fields ranging from microbiology to cancer biology and for professionals involved in drug development, where mitochondrial toxicity is a key consideration.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the mitochondrial electron transport chain primarily by binding to the quinone reduction site (Qi site) of Complex III (cytochrome bc1 complex)[1]. This binding event competitively inhibits the binding of ubiquinone, a critical component of the Q-cycle. The Q-cycle is a process that facilitates the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c and couples this electron transfer to the pumping of protons across the inner mitochondrial membrane.

By occupying the Qi site, this compound disrupts the normal flow of electrons, leading to a stalled Q-cycle. This inhibition prevents the re-reduction of cytochrome b and the subsequent transfer of electrons to cytochrome c1 and then to cytochrome c. The consequences of this disruption are profound and multifaceted, impacting cellular energy production and redox homeostasis.

In addition to its well-established role as a Complex III inhibitor, this compound has also been shown to inhibit the Type II NADH:quinone oxidoreductase (NDH-2) in some bacteria and lower eukaryotes[2]. This dual inhibitory action makes this compound a valuable tool for studying microbial respiration and a potential lead for the development of novel antimicrobial agents.

Quantitative Effects of this compound on Mitochondrial Function

The inhibitory action of this compound on the mitochondrial ETC leads to several quantifiable downstream effects. These effects are critical for understanding the potency and cellular impact of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various mitochondrial parameters.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line / Organism | Target | IC50 | Reference |

| Vibrio alginolyticus | NQR | >100 nM | |

| Vibrio cholerae | NQR | 2.1 µM | |

| Caldalkalibacillus thermarum | NDH-2 | 6.8 µM | |

| Toxoplasma gondii | Proliferation | 0.995 µM | |

| Vero cells | Cytotoxicity | 33.38 µM |

Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Cell Line / Organism | This compound Concentration | Effect on Basal OCR | Reference |

| A549 cells | 10 µM | Significant decrease | |

| HeLa cells | 10 µM | Significant decrease | |

| Staphylococcus aureus (WT) | 5 µg/mL | Significant decrease | |

| Staphylococcus aureus (ΔcydA qoxB::tet) | 5 µg/mL | No significant change |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line / Organism | This compound Concentration | Effect on ΔΨm | Reference |

| Toxoplasma gondii | 0.625 - 10 µM | Dose-dependent decrease | |

| Staphylococcus aureus | 5 µg/mL | Qualitative decrease |

Table 4: Effect of this compound on ATP and ROS Levels

| Cell Line / Organism | This compound Concentration | Effect on ATP Levels | Effect on ROS Levels | Reference |

| Toxoplasma gondii | 0.625 - 10 µM | Dose-dependent decrease | Dose-dependent increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test is a standard assay to assess mitochondrial function.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution (in DMSO)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density to obtain a basal OCR between 50 and 400 pmol/min. Allow cells to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Compound Preparation: Prepare stock solutions of this compound and other mitochondrial inhibitors. On the day of the assay, dilute these stocks in the assay medium to the desired final concentrations.

-

Assay Setup:

-

Remove the cell culture medium and wash the cells with pre-warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

-

Seahorse XF Analysis:

-

Load the hydrated sensor cartridge with the prepared inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (or vehicle control) in the appropriate injection ports.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Run the Mito Stress Test protocol. A typical injection strategy is:

-

Port A: this compound or vehicle

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to control cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using DiOC2(3)

DiOC2(3) is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high ΔΨm, the dye forms aggregates that fluoresce red. In cells with a depolarized ΔΨm, the dye remains in its monomeric form and fluoresces green.

Materials:

-

Fluorescence microscope or flow cytometer

-

DiOC2(3) stock solution (in DMSO)

-

Cell culture medium or appropriate buffer

-

This compound stock solution (in DMSO)

-

FCCP (as a positive control for depolarization)

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or in suspension for flow cytometry.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (FCCP).

-

Dye Loading:

-

Prepare a working solution of DiOC2(3) in cell culture medium or buffer (typically 5-50 nM).

-

Remove the treatment medium from the cells and add the DiOC2(3) working solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Wash the cells with pre-warmed buffer and image using appropriate filter sets for green (monomers) and red (aggregates) fluorescence.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation. Collect green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

-

-

Data Analysis:

-

For microscopy, quantify the red/green fluorescence intensity ratio in individual cells or populations.

-

For flow cytometry, analyze the shift in fluorescence from red to green in the this compound-treated population compared to the control. A decrease in the red/green ratio indicates mitochondrial depolarization.

-

Mandatory Visualizations

Signaling Pathway of this compound-induced Mitochondrial Dysfunction

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Workflow for Assessing this compound's Mitochondrial Toxicity

Caption: Experimental workflow for assessing mitochondrial toxicity of this compound.

References

The Discovery and History of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO): A Technical Guide

Abstract

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a multifaceted quorum sensing molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. Initially identified for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, subsequent research has unveiled its critical role as a respiratory chain inhibitor and a key player in interspecies competition and biofilm formation. This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for the scientific community.

Discovery and Historical Perspective

The journey to understanding 2-heptyl-4-hydroxyquinoline N-oxide (this compound) began with early observations of the antimicrobial properties of Pseudomonas aeruginosa extracts. In the late 19th century, it was noted that "pyocyanase," a crude extract from P. aeruginosa cultures, exhibited inhibitory effects on other bacteria[1]. However, the specific compounds responsible for this activity remained unknown for many years.

A significant breakthrough came in 1992 when Machan et al. isolated and characterized a mixture of low molecular weight, hydrophobic substances from clinical isolates of P. aeruginosa that were responsible for the inhibition of Staphylococcus aureus growth[2][3]. The primary active component was identified as 2-heptyl-4-hydroxyquinoline N-oxide (this compound), along with its homologues[2][3]. This work also highlighted that the reduced forms, the alkyl-hydroxyquinolines, were less active against S. aureus. Furthermore, 2-heptyl-4-hydroxyquinoline was detected in the bronchial secretions of a cystic fibrosis patient heavily colonized with P. aeruginosa, suggesting its clinical relevance in the context of polymicrobial infections.

Later research contextualized this compound within the broader framework of quorum sensing, a bacterial cell-to-cell communication system. It was discovered that this compound is a part of the Pseudomonas quinolone signal (PQS) system and its production is regulated by the MvfR (PqsR) transcriptional regulator. This placed this compound not just as a simple antibiotic, but as a signaling molecule involved in coordinating virulence, biofilm formation, and other collective behaviors in P. aeruginosa.

Mechanism of Action: Respiratory Chain Inhibition

This compound exerts its primary biological effects by potently inhibiting the electron transport chain in both prokaryotic and eukaryotic cells. Its structural similarity to ubiquinone allows it to interfere with quinone-binding sites in respiratory complexes.

Inhibition of Complex III (Cytochrome bc1 Complex)

The most well-characterized target of this compound is the cytochrome bc1 complex (Complex III) of the respiratory chain. This compound binds to the Qi site of this complex, which is involved in the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c. By blocking the Qi site, this compound disrupts the flow of electrons, leading to an accumulation of semiquinone radicals at the Qo site. This disruption has two major consequences: a halt in ATP production via oxidative phosphorylation and the generation of reactive oxygen species (ROS), such as superoxide, due to the reaction of the semiquinone radical with molecular oxygen.

Inhibition of Type II NADH:quinone Oxidoreductase (NDH-2)

In addition to Complex III, this compound is also an inhibitor of bacterial and mitochondrial Type II NADH:quinone oxidoreductase (NDH-2). This enzyme is a single-subunit respiratory dehydrogenase that is not involved in proton pumping. This compound competes with the quinone substrate for binding to NDH-2, thereby inhibiting its activity.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its concentrations in biological systems.

| Parameter | Target | Value | Organism/System | Reference |

| Kd | Ubiquinol-ferricytochrome c oxidoreductase (Complex III) | 64 nM | Not specified | |

| IC50 | Type II NADH:quinone oxidoreductase (NDH-2) | 7.3 µM | Bacterial and mitochondrial | |

| IC50 | Succinate-dependent respiration | 40 µM | Eikenella corrodens | |

| IC50 | PQS (for comparison) | 162.5 nM | ELISA | |

| IC50 | HHQ (for comparison) | 56.0 nM | ELISA |

Table 1: Inhibitory Concentrations of this compound

| Sample Type | Concentration | Organism/Condition | Reference |

| Planktonic cultures | 6.94 µM | P. aeruginosa | |

| Planktonic cultures (8h in LB) | 11 µM | P. aeruginosa PA14 | |

| Supernatant on CFBE cells (6h) | ~15 µg/mL | P. aeruginosa PA14 | |

| Supernatant on plastic (6h) | ~8 µg/mL | P. aeruginosa PA14 | |

| Supernatant on plastic (24h) | ~10 µg/mL | P. aeruginosa PA14 |

Table 2: Concentrations of this compound in Biological Samples

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of 2-heptyl-4-hydroxyquinoline N-oxide

A common method for the synthesis of this compound involves the controlled partial hydrogenation of 2-nitrobenzoyl enamines.

Procedure:

-

Dissolve the starting 2-nitrobenzoyl enamine (0.5 mmol) in isopropanol (2 mL).

-

Add DMSO (0.012 mL), n-butylamine (0.050 mL), and 5 wt% Pt/Al2O3 (0.010 g) to the solution.

-

Evacuate the air in the reaction vessel and replace it with a hydrogen atmosphere, maintained with a balloon.

-

Stir the reaction mixture magnetically at 25°C for 24 hours.

-

Filter the catalyst off through a pad of celite on a sintered glass funnel, rinsing thoroughly with isopropanol.

-

The product can then be purified, for example, by crystallization.

Respiratory Inhibition Assay

This protocol is adapted from studies on the effect of respiratory inhibitors on bacterial membranes.

Procedure:

-

Prepare isolated membrane particles from the bacteria of interest.

-

Use a polarographic oxygen electrode to measure the rate of oxygen consumption.

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent does not affect respiratory activity.

-

Add the substrate for the respiratory chain (e.g., NADH or succinate) to the reaction chamber containing the membrane particles in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Record the basal rate of oxygen consumption.

-

Add varying concentrations of this compound to the chamber and record the inhibited rate of oxygen consumption.

-

Calculate the percentage of inhibition and, if desired, the IC50 value.

Biofilm Formation Assay

This protocol describes a method to assess the effect of this compound on biofilm formation, particularly in S. aureus.

Procedure:

-

Grow bacterial cultures to the desired optical density.

-

In a 96-well microtiter plate, add the bacterial suspension to a suitable growth medium.

-

Add different concentrations of this compound to the wells. Include a no-HQNO control.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.

-

Stain the adherent biofilm with a solution of crystal violet (e.g., 0.1% w/v) for a defined period (e.g., 15 minutes).

-

Wash the wells to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

2-heptyl-4-hydroxyquinoline N-oxide is a molecule of significant interest in the fields of microbiology, infectious disease, and drug development. Its journey from a component of a crude antibacterial extract to a well-characterized quorum sensing molecule and respiratory inhibitor highlights the complexity and elegance of microbial interactions. The information compiled in this technical guide, including quantitative data, detailed protocols, and pathway visualizations, is intended to facilitate further research into the multifaceted roles of this compound and its potential as a target for novel therapeutic interventions.

References

- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]

- 2. 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]

- 3. 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

HQNO as an Inhibitor of the Cytochrome bc1 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. By binding to the quinone reduction site (Qi site) on cytochrome b, this compound disrupts the Q-cycle, leading to a cascade of cellular events including the inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.

Mechanism of Action

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force for ATP synthesis. This process is governed by a complex mechanism known as the Q-cycle.

This compound exerts its inhibitory effect by binding to the Qi site of the cytochrome bc1 complex[1][2][3]. This binding event physically obstructs the binding of ubiquinone, preventing the transfer of an electron from the low-potential heme bH. This blockage disrupts the regeneration of ubiquinol, a critical step in the Q-cycle, effectively halting electron flow through Complex III.

The inhibition of the Q-cycle by this compound has several significant downstream consequences:

-

Increased ROS Production: The blockage of electron flow at the Qi site leads to the accumulation of ubisemiquinone at the quinol oxidation (Qo) site. This unstable radical can donate an electron to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS)[2][4].

-

Decreased Mitochondrial Membrane Potential: The disruption of proton pumping by the cytochrome bc1 complex leads to a decrease in the mitochondrial membrane potential (ΔΨm).

-

Reduced ATP Synthesis: The diminished proton gradient resulting from the inhibition of the bc1 complex impairs the activity of ATP synthase, leading to a reduction in cellular ATP levels.

Quantitative Inhibition Data

The inhibitory potency of this compound on the cytochrome bc1 complex has been quantified in various studies. The following table summarizes key inhibitory parameters.

| Parameter | Value | Organism/System | Reference(s) |

| Kd | 64 nM | Bovine heart mitochondria | |

| IC50 | 7.3 µM | Bacterial Type II NADH:quinone oxidoreductase (in the presence of 50µM menadione) | |

| EC50 | 0.995 µM | Toxoplasma gondii proliferation |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Q-Cycle

The following diagram illustrates the Q-cycle and the point of inhibition by this compound.

Caption: this compound inhibits the Q-cycle at the Qi site.

Cellular Consequences of Cytochrome bc1 Inhibition by this compound

The following diagram outlines the signaling cascade initiated by this compound.

Caption: Cellular effects of this compound-mediated bc1 inhibition.

Experimental Workflow for Characterizing this compound Activity

This diagram shows a typical workflow for studying the inhibitory effects of this compound.

Caption: Workflow for this compound inhibitor characterization.

Experimental Protocols

Cytochrome c Reductase (Complex III) Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c at 550 nm.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL BSA)

-

Cytochrome c (oxidized form)

-

Decylubiquinol (DBH2) or other suitable substrate

-

This compound stock solution (in DMSO)

-

Antimycin A (as a positive control for Complex III inhibition)

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of cytochrome c in the assay buffer.

-

Prepare a stock solution of DBH2 in ethanol.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Setup:

-

In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.

-

For inhibitor studies, add the desired concentration of this compound or Antimycin A and incubate for a few minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the DBH2 substrate.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the Complex III activity.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔA550/min).

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cultured cells

-

Cell culture medium

-

JC-1 staining solution

-

FCCP or CCCP (as a positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time period. Include untreated and positive control (FCCP/CCCP) wells.

-

-

Staining:

-

Remove the culture medium and add the JC-1 staining solution to the cells.

-

Incubate the cells according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

-

-

Washing (Optional):

-

Gently wash the cells with an appropriate buffer to remove excess dye.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells and capture images in both the green and red channels.

-

Flow Cytometry: Analyze the cell populations for green and red fluorescence.

-

Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (green) and aggregates (red).

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Measurement of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cultured cells

-

Cell culture medium

-

DCFH-DA solution

-

H2O2 or another ROS-inducing agent (as a positive control)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Treat the cells with this compound for the desired duration. Include untreated and positive control (e.g., H2O2) wells.

-

-

Staining:

-

Remove the treatment medium and incubate the cells with the DCFH-DA solution (typically in serum-free medium) for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently wash the cells with a suitable buffer to remove excess probe.

-

-

Analysis:

-

Measure the fluorescence intensity of DCF using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

-

-

Data Analysis:

-

Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. An increase in fluorescence indicates an increase in cellular ROS levels.

-

Conclusion

This compound is a valuable tool for studying the function and dysfunction of the mitochondrial electron transport chain. Its specific inhibition of the cytochrome bc1 complex at the Qi site provides a means to investigate the intricacies of the Q-cycle and the downstream consequences of its disruption. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to characterize the effects of this compound and other potential Complex III inhibitors, aiding in the fields of mitochondrial research and drug development.

References

The Natural Provenance of 2-Heptyl-4-Quinolone N-Oxide (HQNO): A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources, producers, and biosynthesis of 2-heptyl-4-quinolone N-oxide (HQNO), a significant secondary metabolite with diverse biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the microbial origins of this compound, with a primary focus on the bacterial genera Pseudomonas and Burkholderia. It outlines the genetic and biochemical pathways responsible for its synthesis, presents quantitative data on its production, and details established experimental protocols for its isolation and quantification. Furthermore, this guide employs visual diagrams to elucidate complex signaling pathways and experimental workflows, offering a thorough resource for the study and application of this compound.

Introduction

2-Heptyl-4-quinolone N-oxide (this compound) is a quinolone compound first identified for its antimicrobial properties. It is a potent inhibitor of the cytochrome bc1 complex in the electron transport chain, a mechanism that underlies its broad-spectrum bioactivity[1][2]. Beyond its antibiotic effects, this compound plays a crucial role in microbial ecology and pathogenesis, acting as a virulence factor and a signaling molecule within complex microbial communities[3][4]. Understanding the natural sources and production of this compound is paramount for harnessing its therapeutic potential and for developing strategies to counteract its role in infectious diseases. This guide serves as a technical resource, consolidating current knowledge on the natural origins and biosynthesis of this multifaceted molecule.

Primary Natural Producers of this compound

The production of this compound is predominantly attributed to bacteria, with two genera, Pseudomonas and Burkholderia, being the most well-characterized sources.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is a versatile opportunistic human pathogen and a primary producer of this compound[4]. In this bacterium, this compound is a key component of the Pseudomonas Quinolone Signal (PQS) quorum-sensing system, which regulates the expression of numerous virulence factors. The production of this compound is intrinsically linked to the synthesis of other 2-alkyl-4(1H)-quinolones (AQs), such as its precursor 2-heptyl-4-quinolone (HHQ) and the signaling molecule PQS. This compound produced by P. aeruginosa has been shown to be a significant factor in its ability to outcompete other microorganisms, such as Staphylococcus aureus, in polymicrobial infections.

Burkholderia Species

Several species within the genus Burkholderia are also known producers of this compound and its analogs. Notably, Burkholderia thailandensis and Burkholderia pseudomallei possess a homologous biosynthetic gene cluster to that of P. aeruginosa. In Burkholderia, these compounds are referred to as 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs), and their N-oxide derivatives, including molecules structurally similar to this compound, play a role in the bacterium's ecological fitness and virulence. The distribution of the biosynthetic machinery for these compounds is not uniform across all Burkholderia species, with a higher prevalence observed in environmental isolates compared to clinical ones.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by a specific gene cluster. While the overall pathway is conserved between Pseudomonas and Burkholderia, there are some key differences.

The pqs Operon in Pseudomonas aeruginosa

In P. aeruginosa, the biosynthesis of this compound is governed by the pqs operon (pqsA-E) and the distally located pqsL and pqsH genes. The pathway initiates with the condensation of anthranilate, derived from the chorismate pathway, with a β-keto fatty acid.

The key steps are as follows:

-

Activation of Anthranilate: The enzyme PqsA activates anthranilate to anthraniloyl-CoA.

-

Condensation: PqsD, along with PqsB and PqsC, catalyzes the condensation of anthraniloyl-CoA with a β-ketodecanoate derivative to form 2-heptyl-4-quinolone (HHQ).

-

N-oxygenation: The monooxygenase PqsL is responsible for the N-oxygenation of a precursor to yield this compound. It is important to note that HHQ is not the direct precursor for this compound; rather, they share a common biosynthetic origin.

The regulation of the pqs operon is tightly controlled by the PQS quorum-sensing system, where the transcriptional regulator PqsR (also known as MvfR) plays a central role, being activated by PQS and HHQ.

The hmq Operon in Burkholderia Species

Burkholderia species utilize a homologous gene cluster, the hmq operon (hmqA-G), for the synthesis of their suite of 2-alkyl-4(1H)-quinolones. The biosynthetic pathway is analogous to the pqs system in P. aeruginosa. The hmq gene products catalyze the formation of various 4-hydroxy-2-alkylquinolines, including N-oxidated forms like this compound. A notable difference in some Burkholderia species is the presence of an additional gene, hmqG, which is responsible for the methylation of the quinolone ring, a feature not observed in the AQs produced by P. aeruginosa.

Quantitative Production of this compound

The quantity of this compound produced by bacteria can vary significantly depending on the species, strain, and culture conditions. Quantitative data is crucial for understanding its biological relevance and for potential biotechnological applications.

| Producer Organism | Strain | Culture Conditions | This compound Concentration | Reference |

| Pseudomonas aeruginosa | PA14 | Grown on plastic for 24h | ~10 µg/mL | |

| Pseudomonas aeruginosa | PA14 | Grown on CFBE cells for 6h | ~15 µg/mL | |

| Pseudomonas aeruginosa | Clinical Isolates (Acute Infection) | Müeller Hinton (MH) broth, 16h | nM to low µM range | |

| Pseudomonas aeruginosa | Clinical Isolates (Chronic Infection) | Müeller Hinton (MH) broth, 16h | Generally lower than acute isolates | |

| Burkholderia pyrrocinia | MS455 | - | 0.91 nM (as HHQ) |

Note: The concentrations can be influenced by factors such as growth phase, nutrient availability, and the presence of other microbial species.

Experimental Protocols

The isolation and quantification of this compound from bacterial cultures are critical steps for research in this field. The following sections provide a generalized methodology based on established protocols.

Extraction of this compound from Bacterial Supernatants

-

Culture Growth: Grow the bacterial strain of interest (e.g., P. aeruginosa or Burkholderia sp.) in a suitable liquid medium (e.g., Luria-Bertani or Müeller Hinton broth) to the desired growth phase (typically stationary phase for maximal production).

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to a pH of approximately 3-4 with an appropriate acid (e.g., hydrochloric acid).

-

Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate.

-

Repeat the extraction process two to three times to ensure complete recovery.

-

Pool the organic phases.

-

-

Solvent Evaporation: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for further analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 or C8 column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol with the same additive.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

Transitions: The specific precursor-to-product ion transitions for this compound are monitored. A common transition is m/z 260.1 -> m/z 159.1.

-

-

Quantification:

-

Standard Curve: Prepare a standard curve using a certified reference standard of this compound of known concentrations.

-

Internal Standard: The use of a deuterated internal standard is recommended for improved accuracy.

-

Data Analysis: Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve.

-

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological and experimental processes related to this compound.

This compound Biosynthesis Pathway in P. aeruginosa

Caption: Biosynthesis of this compound in P. aeruginosa.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has provided a detailed examination of the natural sources, producers, and biosynthesis of this compound. The primary microbial producers, Pseudomonas aeruginosa and Burkholderia species, utilize conserved biosynthetic pathways, the pqs and hmq operons respectively, to synthesize this potent bioactive molecule. The quantitative data and experimental protocols presented herein offer a practical resource for researchers investigating the multifaceted roles of this compound in microbiology, infectious diseases, and drug discovery. The continued exploration of this compound's natural origins and biological functions will undoubtedly unveil new opportunities for therapeutic intervention and a deeper understanding of microbial interactions.

References

- 1. Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 3. journals.asm.org [journals.asm.org]

- 4. An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (this compound) Produced by Pseudomonas aeruginosa Clinical Isolates [scientiasalut.gencat.cat]

The Dual-Faceted Role of HQNO in Pseudomonas aeruginosa: A Technical Guide to its Involvement in Quorum Sensing and Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. The PQS system, mediated by 2-alkyl-4-quinolones (AQs), is a critical component of this network. Within this system, 2-heptyl-4-quinolone N-oxide (HQNO) represents a unique and pivotal molecule. While synthesized by the PQS machinery, this compound does not function as a traditional QS signal. Instead, it acts as a potent respiratory inhibitor and metabolic toxin, profoundly influencing bacterial physiology, interspecies competition, and pathogenesis. This technical guide provides an in-depth exploration of this compound's biosynthesis, its mechanism of action, its significant contributions to biofilm formation and antibiotic tolerance, and the experimental protocols used to investigate its function.

The PQS Quorum Sensing Network: An Overview

The P. aeruginosa QS network is hierarchically organized, comprising the las, rhl, and pqs systems. The las system, considered at the top of the hierarchy, positively regulates both the rhl and pqs systems.[1] The pqs system itself is controlled by the transcriptional regulator PqsR (also known as MvfR), which is activated by its cognate signal molecules, 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[2] This activation leads to the expression of the pqsABCDE operon, which drives the synthesis of AQs, including this compound.[2][3]

Biosynthesis of this compound

The production of this compound is intricately linked to the PQS signaling pathway, yet it follows a distinct branch. The synthesis originates from anthranilic acid, which is converted through a series of enzymatic steps involving PqsA, PqsD, and the PqsBC complex.

-

PqsA activates anthranilic acid to anthraniloyl-CoA.

-

PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield 2-aminobenzoylacetate (2-ABA).[4]

-

From 2-ABA, the pathway bifurcates:

-

For HHQ/PQS Synthesis: The PqsBC enzyme complex condenses 2-ABA with octanoyl-CoA to form HHQ. Subsequently, the monooxygenase PqsH hydroxylates HHQ to produce the potent QS signal, PQS.

-

For this compound Synthesis: The monooxygenase PqsL utilizes a reduced flavin to convert 2-ABA into 2-hydroxylaminobenzoylacetate (2-HABA). The PqsBC complex then preferentially uses 2-HABA and condenses it with octanoyl-CoA to form this compound.

-

This pathway highlights that PqsBC is a crucial enzymatic hub, capable of producing either the precursor to the PQS signal (HHQ) or the respiratory toxin (this compound), depending on the availability of its substrate, which is controlled by PqsL activity.

Figure 1. The PQS and this compound biosynthetic pathway in P. aeruginosa.

Mechanism of Action: A Toxin, Not a Signal

Transcriptomic analyses have revealed that, unlike HHQ and PQS, externally supplied this compound does not significantly alter the gene expression profile of P. aeruginosa, confirming it does not function as a signaling molecule. Its primary role is that of a potent metabolic toxin.

This compound is a well-established inhibitor of the electron transport chain, specifically targeting the quinone reduction (Qi) site of the cytochrome bc1 complex. This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects:

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain causes electrons to be prematurely donated to oxygen, resulting in the massive production of superoxide and other ROS.

-

Programmed Cell Death and Autolysis: The surge in ROS damages cellular components and disrupts membrane integrity, triggering a programmed cell death pathway that leads to autolysis (cell lysis).

-

eDNA Release: Lysis of a subpopulation of bacterial cells releases extracellular DNA (eDNA) into the environment.

This this compound-mediated autolysis is a crucial group behavior, benefiting the overall bacterial population at the expense of a few.

Figure 2. this compound's mechanism of action and its downstream physiological consequences.

Role in Pathophysiology

The consequences of this compound's activity are central to the virulence of P. aeruginosa.

-

Biofilm Formation: eDNA is a critical structural component of the P. aeruginosa biofilm matrix. By promoting eDNA release, this compound is essential for biofilm formation and maturation. Studies have shown that a pqsA mutant, which cannot produce any AQs including this compound, forms a poor biofilm, but this defect can be fully rescued by the addition of exogenous this compound.

-

Antibiotic Tolerance: The biofilm matrix, rich in eDNA, acts as a physical barrier to antibiotics and can chelate cationic antimicrobials. This compound-dependent autolysis has been shown to increase tolerance to β-lactam antibiotics like meropenem.

-

Interspecies Competition: this compound is a potent antimicrobial agent against other bacteria, particularly Gram-positive organisms like Staphylococcus aureus. It inhibits their respiratory chain, suppressing growth and provoking the emergence of less virulent phenotypes like small-colony variants (SCVs).

-

Modulation of HHQ Homeostasis: The synthesis of this compound by PqsL prevents the accumulation of the precursor 2-ABA, thereby shunting it away from the production of HHQ. In a pqsL mutant, the resulting accumulation of HHQ can trigger a separate, PqsR-independent autolysis pathway through the activation of a prophage. This indicates that this compound production is a key mechanism for balancing AQ molecule levels and controlling different pathways to cell lysis.

Quantitative Data on this compound Activity

The effects of this compound and the impact of inhibitors on its production have been quantified in numerous studies.

Table 1: Effect of Exogenous this compound on P. aeruginosa PA14 Phenotypes (Data synthesized from Hazan et al., 2016)

| Strain | Treatment | Biofilm Formation (OD595, relative to WT) | Meropenem Survival (at 10 µg/mL, relative to WT) |

|---|---|---|---|

| Wild-Type (PA14) | None | 1.00 | 1.00 |

| ΔpqsA | None | ~0.40 | ~0.25 |

| ΔpqsA | + 50 µM this compound | ~1.10 | ~0.80 |

Table 2: Impact of a PqsR (MvfR) Antagonist on AQ Production (Data synthesized from Storz et al., 2019)

| Antagonist Conc. | HHQ Level (% of control) | PQS Level (% of control) | This compound Level (% of control) |

|---|---|---|---|

| 0 µM (Control) | 100% | 100% | 100% |

| ~1 µM (IC50) | ~50% | ~50% | ~50% |

| 10 µM | <5% | <5% | <5% |

Table 3: this compound Production in P. aeruginosa Clinical Isolates (Data synthesized from Reen et al., 2022)

| Isolate Type | Growth Time | Mean this compound Concentration (nM) |

|---|---|---|

| Acute Infection | 8 h | ~150-250 |

| Acute Infection | 16 h | ~200-350 |

| Chronic Infection | 8 h | ~20-50 |

| Chronic Infection | 16 h | ~25-75 |

Key Experimental Protocols

Investigating the role of this compound involves a variety of standard microbiology and analytical chemistry techniques.

Protocol 1: Crystal Violet Biofilm Assay

This method quantifies the total biomass of a static biofilm.

-

Materials and Reagents:

-

P. aeruginosa strains (e.g., Wild-Type, ΔpqsA mutant)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

96-well polystyrene microtiter plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Plate reader (absorbance at 550-595 nm)

-

-

Procedure:

-

Grow overnight cultures of P. aeruginosa strains at 37°C with shaking.

-

Dilute the overnight cultures 1:100 into fresh LB medium.

-

Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

-

Add test compounds (e.g., this compound, DMSO control) to the appropriate wells at the desired final concentrations.

-

Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

-

Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

-

Air dry the plate completely (e.g., by inverting on a paper towel).

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate completely.

-

Solubilize the bound dye by adding 125 µL of 30% acetic acid to each well.

-

Read the absorbance at 550 nm (or a similar wavelength) using a plate reader.

-

Protocol 2: Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a key virulence factor regulated by the PQS system. Its production is often used as a proxy for QS activity.

-

Materials and Reagents:

-

P. aeruginosa cultures

-

Chloroform

-

0.2 N Hydrochloric acid (HCl)

-

Spectrophotometer

-

-

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., King's A) for 18-24 hours at 37°C with shaking.

-

Take a 3 mL aliquot of the culture and centrifuge at 13,000 x g for 5 minutes to pellet the cells.

-

Transfer the supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. A blue layer of pyocyanin will be extracted into the bottom chloroform phase.

-

Centrifuge for 5 minutes to separate the phases. Carefully remove the upper aqueous layer.

-

To the remaining chloroform phase, add 1 mL of 0.2 N HCl and vortex again. The pyocyanin will move into the upper acidic aqueous phase, turning it pink.

-

Centrifuge for 1 minute. Transfer the upper pink layer to a cuvette.

-

Measure the absorbance at 520 nm (A520).

-

Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A520 reading by 17.072.

-

Normalize the result to cell density by dividing by the OD600 of the initial culture.

-

Protocol 3: PqsR Reporter Gene Assay

This assay measures the activation of the PqsR transcriptional regulator in response to agonists or its inhibition by antagonists. An E. coli or P. aeruginosa strain is typically used that contains a plasmid with the pqsA promoter fused to a reporter gene like lacZ or lux.

-

Materials and Reagents:

-

Reporter strain (e.g., E. coli DH5α carrying pEAL08-2, which has a PpqsA-lacZ fusion)

-

LB broth with appropriate antibiotics

-

PQS or HHQ (agonist)

-

Test compounds (potential antagonists)

-

Lysis buffer (e.g., PopCulture)

-

Substrate for reporter (e.g., CPRG for β-galactosidase)

-

96-well plates and a plate reader

-

-

Procedure (Example for β-galactosidase reporter):

-

Grow an overnight culture of the reporter strain.

-

Subculture by diluting 1:100 into fresh medium and grow to an OD600 of ~0.15.

-

For antagonism assays, add the native ligand (e.g., PQS at its EC50 concentration, ~7.5 nM) to the subculture.

-

Dispense the culture into a 96-well plate. Add test compounds at various concentrations. Include appropriate controls (agonist only, vehicle only).

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the final OD600 to assess bacterial growth.

-

To measure β-galactosidase activity, lyse a small volume of the culture from each well.

-

Add the CPRG substrate. The solution will turn red as the substrate is cleaved.

-

Incubate at room temperature until color develops in the positive control wells.

-

Stop the reaction (if necessary) and read the absorbance at 570 nm.

-

Normalize the reporter activity to cell density (A570 / OD600).

-

References

- 1. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]

- 3. MvfR Shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum-Sensing Inhibition [mdpi.com]

- 4. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Inducing Oxidative Stress in Bacteria with HQNO

Introduction